1,4-Butanediol,2-bromo-,(2R)-
Description
Significance of Chiral Building Blocks in Complex Molecule Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical, agrochemical, and materials science industries. wiley-vch.desci-hub.se Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities. wiley-vch.de In many cases, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. wiley-vch.de This critical difference necessitates synthetic strategies that can produce a single, desired enantiomer with high purity.
One of the most powerful strategies to achieve this is through the use of "chiral building blocks" or "chiral synthons". nih.gov These are relatively simple, enantiomerically pure molecules that are incorporated into a larger, more complex molecule during its synthesis. organic-chemistry.org By starting with a molecule of a known absolute stereochemistry, chemists can transfer that chirality through a series of reactions to the final target molecule. This approach, often referred to as chiral pool synthesis, provides an efficient and reliable method for controlling the stereochemical outcome of a synthetic sequence. The use of these building blocks is fundamental to creating complex natural products and new therapeutic agents with precisely defined three-dimensional structures. organic-chemistry.orggoogle.com
The Unique Role of (2R)-2-Bromo-1,4-butanediol as a Versatile Chiral Intermediate
Within the class of chiral halogenated diols, (2R)-2-Bromo-1,4-butanediol stands out as a particularly useful and versatile chiral building block. Its structure contains a single stereocenter at the C-2 position with the (R) configuration, along with three distinct functional groups: a primary hydroxyl group at C-4, a secondary hydroxyl group at C-1, and a bromine atom at the stereogenic center. This arrangement of reactive sites allows for selective and sequential chemical modifications, making it a valuable precursor for a variety of more complex chiral molecules.
The compound's versatility is demonstrated in its use as a key intermediate in the synthesis of other valuable chiral synthons. A notable application is its conversion into (S)-2-(oxiran-2-yl)-ethanol. This transformation highlights the utility of the bromo-diol's functional group array. The synthesis proceeds via an intramolecular cyclization, where one of the hydroxyl groups displaces the bromide ion in a nucleophilic substitution reaction, forming the chiral epoxide ring. This reaction is often carried out in the presence of a base.
A specific method for producing (2R)-2-bromo-1,4-butanediol starts from dialkyl bromosuccinate (B1262339), which is reduced to yield the diol. For instance, the reduction of the corresponding ester using a mixture of sodium borohydride (B1222165) and lithium chloride can produce (2R)-2-bromo-1,4-butanediol in good yields.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₉BrO₂ | |
| Molecular Weight | 169.018 g/mol | |
| Appearance | Light yellow viscous oil | |
| Specific Optical Rotation [α]D | +31.6° (c=15, CHCl₃) |
The true versatility of (2R)-2-bromo-1,4-butanediol lies in the differential reactivity of its functional groups. The bromine atom is a good leaving group, making the C-2 position susceptible to nucleophilic attack, as seen in the epoxide formation. The primary and secondary hydroxyl groups can be selectively protected or activated, allowing for a wide range of transformations such as oxidations to aldehydes or carboxylic acids, or esterification to introduce new functionalities. This ability to be selectively manipulated makes (2R)-2-bromo-1,4-butanediol a valuable starting material for synthesizing chiral pharmaceuticals and other biologically active compounds.
| Starting Material | Product | Reaction Type | Reported Yield | Source |
|---|---|---|---|---|
| (2R)-2-Bromo-1,4-butanediol | (S)-2-(Oxiran-2-yl)-ethanol | Intramolecular Cyclization (Solvolysis) | 70-72% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPUPONZXUMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Stereoselective Synthetic Methodologies for 2r 2 Bromo 1,4 Butanediol
Direct Enantioselective Synthesis Approaches
Direct methods aim to establish the chiral center with the correct (R)-configuration in a single key step, offering an efficient route to the target molecule without the loss of material associated with classical resolution.
One of the most direct routes to (2R)-2-bromo-1,4-butanediol involves the asymmetric reduction of a prochiral bromosuccinic acid derivative. In this approach, a C=O group in a molecule like diethyl bromosuccinate (B1262339) is selectively reduced to a hydroxyl group, creating the chiral center. The success of this strategy hinges on the use of a chiral reducing agent or a catalyst that can differentiate between the two prochiral faces of the carbonyl group.
A documented method involves the reduction of the diethyl ester of bromosuccinic acid. google.com This transformation can be achieved using reagents like sodium borohydride (B1222165), often in combination with additives that facilitate stereocontrol. By carefully selecting reaction conditions and reagents, the desired (2R)-enantiomer can be obtained with good yields. google.com For instance, different methodologies using a mixture of sodium borohydride and lithium chloride have been reported to produce (2R)-2-bromo-1,4-butanediol in yields ranging from 71% to 80%. google.com
| Precursor | Reducing System | Solvent | Yield of (2R)-2-bromo-1,4-butanediol | Reference |
| Diethyl bromosuccinate | NaBH₄ | Methanol | 71% | google.com |
| Diethyl bromosuccinate | NaBH₄ / LiCl | Tetrahydrofuran (B95107) | 78% | google.com |
| Diethyl bromosuccinate | NaBH₄ / LiCl (1.5-fold excess) | - | 78% | google.com |
Another powerful strategy is the enantioselective bromination of a prochiral unsaturated diol, such as 2-butene-1,4-diol. The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. In a non-chiral environment, the subsequent nucleophilic attack by a bromide ion occurs with equal probability from two directions, leading to a racemic mixture.
The key to an enantioselective transformation is to use a chiral catalyst or reagent that can control the facial selectivity of the initial bromine addition or direct the subsequent nucleophilic attack. The addition of bromine to alkenes is known to be stereospecific, with anti-addition being the general rule for simple alkenes. chemtube3d.comalrasheedcol.edu.iq For example, the bromination of cis-2-butene (B86535) yields racemic 2,3-dibromobutane, while the bromination of trans-2-butene yields the meso compound. alrasheedcol.edu.iq To achieve enantioselectivity in the synthesis of (2R)-2-bromo-1,4-butanediol from 2-butene-1,4-diol, a chiral ligand could be used to coordinate to the bromine or the substrate, creating a diastereomeric transition state that favors the formation of the (2R) product.
Biocatalysis offers a highly effective and environmentally friendly approach to producing chiral molecules. acs.org Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze reductions of prochiral ketones to chiral alcohols with exceptionally high enantioselectivity. mdpi.comfrontiersin.orgnih.gov While direct enzymatic synthesis of (2R)-2-bromo-1,4-butanediol is not widely documented, biocatalytic methods are extensively used to prepare chiral butanediol (B1596017) precursors that can be chemically converted to the target compound.
For instance, various microorganisms and their isolated enzymes are used to produce (R)-1,3-butanediol, a valuable chiral synthon. mdpi.comresearchgate.net A notable example is the use of a recombinant E. coli expressing (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH). mdpi.comnih.gov This enzyme system can be used for the asymmetric reduction of ketones or the enantioselective oxidation of a racemic alcohol. mdpi.comnih.gov Specifically, the recombinant enzyme has been used to reduce ethyl 4-chloroacetoacetate to ethyl-(R)-4-chloro-3-hydroxybutanoate with a 95% yield and 99% enantiomeric excess (e.e.). nih.gov This chiral intermediate is a direct precursor to (R)-1,3-butanediol. mdpi.com Such chiral precursors can then undergo further chemical modifications to yield the desired (2R)-2-bromo-1,4-butanediol.
| Enzyme/Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Recombinant E. coli expressing CpSADH | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 95% | 99% | nih.gov |
| Candida parapsilosis IFO 1396 | Racemic 1,3-butanediol (B41344) | (R)-1,3-butanediol | - | 97% | researchgate.net |
| Candida chilensis | Prochiral alpha,beta-unsaturated ketone | (R)-allylic alcohol | 90% | >95% | nih.gov |
Kinetic Resolution and Deracemization Strategies
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one.
Lipases are a class of enzymes that are exceptionally effective for the kinetic resolution of racemic alcohols and their esters. researchgate.net The strategy typically involves the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic ester. mdpi.comebi.ac.uk Candida antarctica lipase (B570770) B (CALB) is one of the most robust and widely used lipases for these transformations due to its broad substrate scope and high enantioselectivity. diva-portal.orgresearchgate.net
In the context of synthesizing (2R)-2-bromo-1,4-butanediol, a racemic mixture of 2-bromo-1,4-butanediol or its acylated derivative could be subjected to lipase-catalyzed kinetic resolution. For example, in a resolution of racemic 1,3-butanediol via acetylation, CALB can selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. researchgate.net Similarly, the four stereoisomers of 3-bromo-2-butanol have been successfully prepared via lipase-catalyzed kinetic resolution, demonstrating the applicability of this method to closely related halohydrins. researchgate.net By choosing the appropriate lipase and reaction conditions (e.g., acyl donor, solvent), one enantiomer can be selectively transformed, allowing for the isolation of the other with high enantiomeric purity. diva-portal.orgresearchgate.net
| Enzyme | Substrate | Acyl Donor/Reaction | Resolved Products | Enantiomeric Excess (e.e.) | Reference |
| Lipase (from Pseudomonas sp.) | Racemic halohydrins | Vinyl acetate | Optically active β-halo alcohols and acetates | 68 to >98% | researchgate.net |
| Chirazyme™ L-2 (CALB) | (R,S)-1,3-Butanediol | Vinyl acetate | (S)-1-O-acetyl-1,3-hydroxybutane | 91% | researchgate.net |
| Immobilized lipase SP382 | 1,3-Butanediol | Diacylation | (R)-1,3-diacetoxybutane | 85.8% | researchgate.net |
More advanced resolution strategies involve regiodivergent reactions where a chiral catalyst directs an electrophile to different positions on the two enantiomers of a substrate. Silyl (B83357) transfer reactions are a prime example of this approach. nih.gov In a regiodivergent kinetic resolution of a racemic diol, a chiral catalyst could facilitate the silylation of one hydroxyl group on the (R)-enantiomer and a different hydroxyl group on the (S)-enantiomer.
This differentiation creates two distinct products that can be separated chromatographically. While specific examples for 2-bromo-1,4-butanediol are not prominent, the principle has been demonstrated in other systems. For example, copper-catalyzed dynamic kinetic resolution processes have been studied where silyl transfer steps are key to the mechanism. acs.org Such a strategy applied to a racemic bromo-diol would involve a chiral catalyst that could selectively activate one of the two hydroxyl groups in each enantiomer for reaction with a silylating agent. This creates two different mono-silylated regioisomers from the two enantiomers, enabling their separation and subsequent deprotection to obtain the enantiomerically pure diols. This method represents a sophisticated form of kinetic resolution that avoids the 50% theoretical yield limit of classical resolution if combined with a deracemization step. nih.gov
Multi-Step Synthetic Sequences Employing Chiral Building Blocks
The synthesis of (2R)-2-bromo-1,4-butanediol can be effectively achieved through multi-step sequences that start from readily available chiral molecules. These methods leverage the existing stereochemistry of the starting material to direct the formation of the desired enantiomer of the product.
A notable strategy for the synthesis of (2R)-2-bromo-1,4-butanediol involves the use of chiral malate (B86768) derivatives. One such approach utilizes diethyl malate as the starting material. The synthesis proceeds through the formation of bromosuccinic acid diethyl ether, which is then subjected to reduction to yield the target compound. google.com
The initial step involves the esterification of malic acid, which can be performed without acid catalysis to minimize the risk of racemization. google.com Following the formation of the diethyl ester of bromosuccinic acid, a reduction step is carried out to produce (2R)-2-bromo-1,4-butanediol. google.com
A specific example of this reduction involves using a mixture of sodium borohydride and lithium chloride. This combination serves as an effective reducing agent for the ester, leading to the formation of the desired diol in good yields. google.com
Table 1: Synthesis of (2R)-2-bromo-1,4-butanediol from Diethyl Bromosuccinate
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Diethyl bromosuccinate | Sodium borohydride, Lithium chloride | (2R)-2-bromo-1,4-butanediol | 78% | google.com |
| Diethyl bromosuccinate | Sodium borohydride, Lithium chloride | (2R)-2-bromo-1,4-butanediol | 71% | google.com |
Table showing the reagents and yields for the reduction of diethyl bromosuccinate to (2R)-2-bromo-1,4-butanediol.
This method allows for the selective synthesis of 2-halo-1,4-butanediols with high optical purity. The process starts with a suitable precursor which undergoes nucleophilic substitution to introduce the bromine atom, followed by a reduction step to yield the final diol. google.com The absence of protecting groups streamlines the synthetic pathway, making it a more direct route to the target molecule.
The reduction of the intermediate ester can be accomplished using various conditions. For instance, the use of sodium borohydride in combination with lithium chloride in a solvent like tetrahydrofuran has been reported to give the product in high yield. google.com Alternative solvents such as sulfur ether have also been employed, though with slightly lower yields. google.com
Table 2: Reaction Conditions for the Synthesis of (2R)-2-bromo-1,4-butanediol
| Intermediate | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ester intermediate | Sodium borohydride, Lithium chloride | Tetrahydrofuran | (2R)-2-bromo-1,4-butanediol | 80% | google.com |
| Ester intermediate | Sodium borohydride, Lithium chloride | Sulfur ether | (2R)-2-bromo-1,4-butanediol | 71% | google.com |
Table detailing the reagents, solvents, and yields for the protecting-group-free synthesis of (2R)-2-bromo-1,4-butanediol.
Mechanistic Investigations of 2r 2 Bromo 1,4 Butanediol Reactivity
Pathways of Halogen Reactivity
The carbon-bromine bond is the most reactive site for nucleophilic attack and elimination reactions due to the electronegativity of the bromine atom and its ability to function as a good leaving group.
The secondary carbon atom attached to the bromine is electrophilic and susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the C-2 position.
One documented example is the reaction of 2-bromo-1,4-butanediol with polymeric amines. In a study, poly(allylamine) was reacted with 2-bromo-1,4-butanediol in water to prepare a 1,4-butanediol-substituted poly(allylamine). rsc.org The reaction involves the nucleophilic attack of the primary amine groups of the polymer on the carbon bearing the bromine atom. The efficiency of this substitution was improved by the addition of bases like potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which act as proton scavengers. rsc.org
The general reactivity of brominated compounds in substitution reactions is well-established. sci-hub.se Nucleophiles such as hydroxides, amines, and thiolates can displace the bromide ion, leading to the formation of new carbon-heteroatom bonds. The stereochemical outcome is a key feature of these transformations, providing access to a range of (2S)-configured products from the (2R)-bromo precursor.
Table 1: Nucleophilic Substitution of 2-Bromo-1,4-butanediol
| Nucleophile | Reagents/Conditions | Product | Reference |
| Poly(allylamine) | Water, with or without base (K₂CO₃ or DBU) | 1,4-Butanediol-substituted poly(allylamine) | rsc.org |
| Hydroxide (B78521) (intramolecular) | Potassium hydroxide or Sodium hydroxide | (S)-2-(Oxiran-2-yl)-ethanol | google.com |
In the presence of a strong, non-nucleophilic base, (2R)-2-Bromo-1,4-butanediol can undergo an elimination reaction (dehydrobromination) to form an unsaturated diol. The mechanism is typically E2, which requires an anti-periplanar arrangement of a proton on an adjacent carbon (C-1 or C-3) and the bromine leaving group. libretexts.org
Two constitutional isomers can potentially be formed:
2-Butene-1,4-diol: Formed by the removal of a proton from the C-3 position. According to Zaitsev's rule, this is generally the more substituted and thermodynamically more stable alkene, and thus the expected major product with small, strong bases. libretexts.org
1-Butene-3,4-diol: Formed by the removal of a proton from the C-1 position. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.
The choice of solvent is critical; using a strong base like potassium hydroxide dissolved in ethanol (B145695) typically favors elimination over substitution. youtube.com A study on the dehydration of diols using a bromide-based catalytic system showed that the reaction proceeds through the formation of a bromo-intermediate followed by dehydrobromination to yield an olefin. kuleuven.be While specific studies on the elimination of (2R)-2-Bromo-1,4-butanediol are not detailed in the provided search results, the principles of E2 elimination from analogous secondary bromides are well-understood. libretexts.orgyoutube.com
Transformations Involving Hydroxyl Functionalities
The primary and secondary hydroxyl groups of (2R)-2-Bromo-1,4-butanediol can undergo selective oxidation or reduction, providing pathways to other important functionalized molecules.
The selective oxidation of the secondary hydroxyl group in the presence of the primary one is a key transformation. Thermodynamics generally favors the oxidation of secondary alcohols to ketones over the oxidation of primary alcohols to aldehydes. researchgate.net This allows for the synthesis of (R)-2-bromo-4-hydroxy-1-butanone.
Several methods have been developed for the selective oxidation of secondary alcohols in diols:
Methyl hypochlorite: A method using methyl hypochlorite, generated from chlorine or trichloroisocyanuric acid in methanol, has been shown to selectively oxidize secondary alcohols while leaving primary alcohols intact. wur.nl
Potassium permanganate (B83412) (KMnO₄): While often a powerful and non-selective oxidant, mixtures of KMnO₄ with copper sulfate (B86663) (CuSO₄·5H₂O) can be used for the heterogeneous oxidation of secondary alcohols to ketones, while primary alcohols react more slowly. rsc.org
Enzymatic Oxidation: Flavoprotein alcohol oxidases are capable of selectively oxidizing one hydroxyl group in a diol. For instance, an engineered alcohol oxidase from Phanerochaete chrysosporium has demonstrated the ability to perform selective double oxidations on one of two hydroxy groups in various diols. nih.gov
Electro-oxidation: Studies on the electro-oxidation of butanediols show that reactivity is influenced by the relative position of the hydroxyl groups. rsc.orgresearchgate.net Such methods could potentially be tuned for selective oxidation.
The reduction of alcohol functional groups to alkanes (deoxygenation) is a chemically challenging transformation. No specific examples of the reduction of the hydroxyl groups in (2R)-2-Bromo-1,4-butanediol were found in the search results. Generally, this transformation requires harsh conditions or multi-step procedures. In contrast, the reverse reaction, where 1,4-butanediol (B3395766) acts as a reducing agent (hydrogen donor) in transfer hydrogenation reactions, is known. In this process, the diol itself is oxidized to γ-butyrolactone. researchgate.net
For the direct deoxygenation of the diol, one might consider classical methods like the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative followed by radical-mediated reduction. Another approach is conversion to a tosylate followed by reduction with a strong hydride reagent like lithium aluminum hydride. These remain speculative pathways in the absence of specific literature precedent for this compound.
Intramolecular Cyclization Reactions and Their Mechanisms
The proximity of the reactive bromine atom and the two hydroxyl groups facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The reaction pathway and resulting product are highly dependent on the conditions (acidic or basic).
Base-Catalyzed Cyclization (Williamson Ether Synthesis): Under basic conditions, the more acidic primary hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile then attacks the electrophilic C-2 carbon, displacing the bromide ion in an intramolecular SN2 reaction. This process yields a chiral epoxide. A patent describes the treatment of (2R)-2-bromo-1,4-butanediol with a base like sodium hydroxide to produce (S)-2-(oxiran-2-yl)-ethanol with a yield of 70%. google.com The mechanism involves inversion of configuration at the C-2 center.
Acid-Catalyzed Cyclization: Under acidic conditions, a different cyclization pathway is observed. While direct examples for the bromo-diol are scarce, studies on the analogous (R)-4-chloro-1,3-butanediol are informative. Heating this compound in dilute hydrochloric acid results in the formation of (R)-3-hydroxytetrahydrofuran. The proposed mechanism involves protonation of the primary hydroxyl group, converting it into a good leaving group (water). The secondary hydroxyl group then acts as a nucleophile, attacking the C-4 carbon to displace water and form the five-membered tetrahydrofuran (B95107) ring. A similar mechanism is expected for (2R)-2-bromo-1,4-butanediol, which would also yield (R)-3-hydroxytetrahydrofuran.
Table 2: Intramolecular Cyclization Reactions of (2R)-2-Halo-1,4-butanediol and Analogs
| Starting Material | Reagents/Conditions | Product | Mechanism | Reference |
| (2R)-2-Bromo-1,4-butanediol | Sodium Hydroxide (NaOH) | (S)-2-(Oxiran-2-yl)-ethanol | Base-catalyzed intramolecular SN2 | google.com |
| (R)-4-Chloro-1,3-butanediol | 0.5N Hydrochloric Acid (HCl), heat | (R)-3-Hydroxytetrahydrofuran | Acid-catalyzed intramolecular substitution |
Formation of Cyclic Ethers (e.g., Oxetanes from Related γ-Bromoalcohols)
The intramolecular cyclization of haloalcohols, a variant of the Williamson ether synthesis, is a fundamental method for the preparation of cyclic ethers. thieme-connect.de In the case of (2R)-2-bromo-1,4-butanediol, two primary intramolecular cyclization pathways are possible, leading to the formation of either a four-membered oxetane (B1205548) ring or a five-membered tetrahydrofuran ring. The regioselectivity of this cyclization is governed by several factors, including the relative rates of ring closure (Baldwin's rules), reaction conditions, and the nature of the base employed.
The formation of an oxetane would involve the attack of the oxygen atom of the C4-hydroxyl group onto the carbon atom bearing the bromine (C2). This constitutes a 4-exo-tet cyclization, which is generally a favored process according to Baldwin's rules. Conversely, the formation of a substituted tetrahydrofuran would result from the attack of the C1-hydroxyl group's oxygen onto the C4 carbon, which would require a substitution reaction, or more likely, the attack of the C1-hydroxyl onto the C2 carbon is not feasible due to the resulting strained three-membered ring. A more plausible pathway to a five-membered ring is the attack of the C4-hydroxyl onto a transiently activated C1, or vice-versa, which is not the primary intramolecular reaction for this specific bromoalcohol. The direct intramolecular reaction of (2R)-2-bromo-1,4-butanediol is expected to favor the formation of a substituted tetrahydrofuran, specifically (R)-3-hydroxytetrahydrofuran, through a 5-exo-tet cyclization.
Studies on related γ-bromoalcohols have demonstrated that the formation of oxetanes is indeed a viable process, often achieved under basic conditions. acs.org For instance, the treatment of γ-bromoalcohols with a base promotes the deprotonation of the hydroxyl group, generating an alkoxide that subsequently displaces the bromide ion in an intramolecular SN2 reaction. core.ac.uk
Recent advancements in biocatalysis have also provided highly enantioselective methods for the formation of oxetanes from γ-haloalcohols. researchgate.netnih.gov Engineered halohydrin dehalogenases (HHDHs) have been shown to catalyze the dehalogenation of γ-haloalcohols to produce chiral oxetanes with high efficiency and enantioselectivity. nih.govresearchgate.net These enzymes facilitate the intramolecular cyclization, offering a green and sustainable alternative to traditional chemical methods. researchgate.netnih.gov
The table below summarizes findings from research on the synthesis of cyclic ethers from related haloalcohols, providing insights into the potential reaction conditions applicable to (2R)-2-bromo-1,4-butanediol.
| Precursor Type | Reaction Type | Catalyst/Conditions | Product | Reference(s) |
| γ-Haloalcohols | Chemical Cyclization | Base (e.g., KOH, NaH) | Oxetanes | thieme-connect.deacs.org |
| γ-Haloalcohols | Biocatalytic Cyclization | Engineered Halohydrin Dehalogenase (HHDH) | Chiral Oxetanes | researchgate.netnih.govnih.gov |
| 4-Halo-1,3-butanediols | Chemical Cyclization | Acidic conditions (e.g., HCl) | 3-Hydroxytetrahydrofuran (B147095) | justia.comgoogle.comgoogleapis.com |
| 1,2,4-Butanetriol | Chemical Cyclization | Acid catalyst (e.g., p-toluenesulfonic acid) | 3-Hydroxytetrahydrofuran | google.com |
It is important to note that while oxetane formation is possible, the intramolecular cyclization of 4-halo-1,3-butanediols, which are structurally very similar to 2-bromo-1,4-butanediol, predominantly yields 3-hydroxytetrahydrofuran under acidic conditions. justia.comgoogle.comgoogleapis.com This suggests that the formation of the five-membered ring is thermodynamically favored.
Stereochemical Implications of Intramolecular Processes
The stereochemistry of the starting material, (2R)-2-bromo-1,4-butanediol, has profound implications for the stereochemical outcome of the intramolecular cyclization products. The intramolecular Williamson ether synthesis proceeds via an SN2 mechanism, which involves the inversion of configuration at the electrophilic carbon center.
In the case of the formation of a substituted oxetane from a related γ-bromoalcohol, the attack of the alkoxide on the carbon bearing the bromine would lead to an inversion of stereochemistry at that center. If (2R)-2-bromo-1,4-butanediol were to form an oxetane via attack of the C4-hydroxyl, the resulting product would be a 2-substituted oxetane with an (S) configuration at the newly formed stereocenter.
However, the more likely cyclization product for (2R)-2-bromo-1,4-butanediol is (R)-3-hydroxytetrahydrofuran. This reaction proceeds through the intramolecular attack of the C1-hydroxyl group onto the C4 carbon is not the expected pathway. The formation of (R)-3-hydroxytetrahydrofuran from (R)-4-chloro-1,3-butanediol has been reported to proceed with retention of configuration, which implies a mechanism other than a direct SN2 attack at a chiral center if the starting material's chirality is at C3. justia.com In the case of (2R)-2-bromo-1,4-butanediol, the chiral center is at C2. The intramolecular cyclization to form a five-membered ring would involve the attack of the C4-hydroxyl group on the C1 carbon, which is not chiral, or the C1-hydroxyl on the C4 carbon, which would require activation. The most probable pathway is the formation of (R)-3-hydroxytetrahydrofuran, which would occur if the starting material was, for example, (R)-1-bromo-2,4-butanediol. Given the specified starting material, (2R)-2-bromo-1,4-butanediol, the intramolecular cyclization would lead to a substituted tetrahydrofuran with the stereochemistry at C2 being inverted if the C4-hydroxyl attacks C2, which would result in a strained four-membered ring with an exocyclic hydroxymethyl group.
The formation of (R)-3-hydroxytetrahydrofuran from (R)-1,2,4-butanetriol under acidic conditions proceeds with retention of stereochemistry. chemicalbook.com This reaction likely involves protonation of the primary hydroxyl group at C4, followed by intramolecular attack of the C1-hydroxyl. Since (2R)-2-bromo-1,4-butanediol already possesses a good leaving group (bromide) at a secondary position, the intramolecular cyclization is expected to be facile.
The stereochemical outcome of such intramolecular reactions is a critical aspect, particularly in the synthesis of chiral drugs and natural products where specific stereoisomers are required for biological activity. The predictable nature of the SN2 reaction allows for the synthesis of enantiomerically pure cyclic ethers from chiral haloalcohol precursors.
The table below outlines the expected stereochemical outcomes for the intramolecular cyclization of (2R)-2-bromo-1,4-butanediol based on established mechanistic principles.
| Intramolecular Reaction Pathway | Attacking Nucleophile | Electrophilic Center | Expected Mechanism | Stereochemical Outcome at C2 | Product |
| 4-exo-tet (Oxetane formation) | C4-Hydroxyl | C2 | SN2 | Inversion (R to S) | (S)-2-(hydroxymethyl)oxetane |
| 5-exo-tet (Tetrahydrofuran formation) | C4-Hydroxyl | C1 (after activation) | SN2 | Not applicable (C1 is not chiral) | (R)-3-hydroxytetrahydrofuran |
It is evident that the stereointegrity of the process is of paramount importance, and understanding the mechanistic details allows for the rational design of synthetic routes to enantiopure cyclic ethers.
Strategic Applications of 2r 2 Bromo 1,4 Butanediol in Advanced Organic Synthesis
Chiral Building Block in Asymmetric Synthesis
The primary utility of (2R)-2-bromo-1,4-butanediol lies in its function as a chiral building block, or synthon. The inherent chirality at the C2 position is transferred to subsequent products, making it a valuable starting material for creating enantiomerically pure compounds. This is fundamental in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical to the function of the target molecule. nih.gov
(2R)-2-Bromo-1,4-butanediol is a documented precursor to (S)-2-(oxiran-2-yl)-ethanol, a valuable chiral epoxide intermediate. google.com The synthesis is achieved through solvolysis of the halohydrin, where the hydroxyl group at the C4 position is deprotonated, and the resulting alkoxide displaces the bromide ion in an intramolecular SN2 reaction, forming the epoxide ring with inversion of configuration at the C2 center not being part of the reaction. google.com
Table 1: Synthesis of (S)-2-(oxiran-2-yl)-ethanol from (2R)-2-bromo-1,4-butanediol This interactive table summarizes the transformation of (2R)-2-bromo-1,4-butanediol.
| Starting Material | Reagent | Product | Transformation | Source |
|---|
This epoxide, a derivative of glycidol (B123203), is a key intermediate in the synthesis of a wide array of bioactive molecules due to the high reactivity of the strained oxirane ring, which can be opened by various nucleophiles to introduce diverse functionalities. bibliotekanauki.plgoogle.com
Key applications of the (S)-glycidol scaffold include:
Antiviral Drugs: (S)-Glycidol is a known substrate in the synthesis of L-isonucleosides, a class of compounds investigated for activity against HIV. bibliotekanauki.pl
Anti-Tuberculosis Agents: The closely related (S)-glycidyl pivalate (B1233124) is a crucial building block for Pretomanid®, a drug approved for treating extensively drug-resistant tuberculosis. thieme-connect.comthieme-connect.comchemrxiv.org
Cardiovascular Medications: Chiral epoxides derived from chromane (B1220400) structures are key intermediates in the synthesis of Nebivolol, a highly cardioselective β-blocker used to treat hypertension. nih.govresearchgate.net
PXR Inhibitors: A derivative of (S)-glycidol was used to synthesize a novel, non-toxic inhibitor of the human Pregnane X Receptor (PXR), a target for mitigating drug-drug interactions. nih.gov
Antibacterial Agents: The epoxide ring can be opened by amines to generate amino alcohol functionalities, a core structure in many anti-bacterial compounds. nih.gov
Table 2: Examples of Bioactive Molecules Derived from (S)-Glycidol Scaffolds This interactive table showcases pharmaceuticals and bioactive compounds synthesized using the chiral glycidol framework, which can be derived from (2R)-2-bromo-1,4-butanediol.
| Bioactive Molecule Class | Specific Example | Therapeutic Area | Source |
|---|---|---|---|
| Anti-Tuberculosis Drug | Pretomanid® | Infectious Disease | thieme-connect.comthieme-connect.comchemrxiv.org |
| Antiviral Agents | L-Isonucleosides | Infectious Disease (HIV) | bibliotekanauki.pl |
| β-Blocker | Nebivolol | Cardiovascular (Hypertension) | nih.govresearchgate.net |
| PXR Inhibitor | Ketoconazole Analogs | Drug Metabolism | nih.gov |
While some diols are used as traditional chiral auxiliaries that direct a stereoselective reaction before being cleaved from the molecule, the primary role of (2R)-2-bromo-1,4-butanediol is as a chiral building block that is incorporated into the final molecular structure. acs.orgsfu.ca The stereocenter of the butanediol (B1596017) is retained within the product, directly contributing to its final chirality. This contrasts with a classical auxiliary, which is typically recovered and reused. The compound imparts its stereochemistry permanently to the synthetic target.
Precursor for Chiral Heterocyclic Compounds
The functional group arrangement in (2R)-2-bromo-1,4-butanediol makes it an ideal precursor for synthesizing various chiral heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. jyu.fi
Enantioenriched substituted pyrrolidines are ubiquitous motifs in bioactive molecules and are widely used as ligands in asymmetric catalysis. jyu.fi While no direct synthesis of a pyrrolidine (B122466) from (2R)-2-bromo-1,4-butanediol is explicitly detailed in the surveyed literature, its structure is well-suited for such a transformation based on established synthetic methodologies. A general and effective route to chiral pyrrolidines involves the cyclization of 1,4-difunctionalized chiral precursors. researchgate.net
A plausible pathway from (2R)-2-bromo-1,4-butanediol would involve a multi-step sequence:
Selective Protection: The secondary alcohol at C-4 is protected with a suitable group (e.g., silyl (B83357) ether).
Amination: The primary alcohol at C-1 is converted into a primary amine. This can be achieved by first converting it to a good leaving group (e.g., a tosylate), followed by displacement with an azide (B81097) ion (SN2) and subsequent reduction.
Activation and Cyclization: The protecting group at C-4 is removed, and the resulting secondary alcohol is activated by converting it into a leaving group (e.g., mesylate or tosylate). Intramolecular SN2 cyclization, where the nitrogen attacks the C-4 carbon, would yield the enantioenriched 3-bromo-pyrrolidine derivative.
Table 3: Plausible Synthetic Route to a Chiral 3-Bromopyrrolidine This interactive table outlines a chemically sound, though not explicitly documented, pathway to pyrrolidines.
| Step | Transformation | Intermediate | Purpose |
|---|---|---|---|
| 1 | Selective protection of C4-OH | (2R)-2-Bromo-4-(protected-oxy)-1-butanol | Differentiate the two hydroxyl groups |
| 2 | Activation of C1-OH (e.g., tosylation) | (2R)-4-(Protected-oxy)-1-(tosyloxy)-2-bromobutane | Convert C1-OH to a leaving group |
| 3 | Nucleophilic substitution with azide (N₃⁻) | (S)-4-Azido-3-bromo-1-(protected-oxy)butane | Introduce nitrogen precursor |
| 4 | Reduction of azide | (S)-4-Amino-3-bromo-1-(protected-oxy)butane | Form the primary amine |
| 5 | Deprotection of C4-OH | (3S,4S)-4-Amino-3-bromobutan-1-ol | Reveal the second hydroxyl for cyclization |
| 6 | Activation of C4-OH (e.g., tosylation) | (3S,4S)-4-Amino-1-(tosyloxy)-3-bromobutane | Create the final leaving group |
Beyond epoxides, (2R)-2-bromo-1,4-butanediol is a precursor to other important chiral cyclic ethers, such as substituted tetrahydrofurans (THFs). The THF moiety is a common feature in many natural products. rsc.orgresearchgate.net The formation of a THF ring from the butanediol framework can be achieved via an intramolecular Williamson ether synthesis.
This reaction proceeds via a 5-exo-tet cyclization, a favored pathway according to Baldwin's rules. Deprotonation of the primary C1-hydroxyl group would lead to an alkoxide, which could then attack the carbon at C4 after its hydroxyl group has been converted into a suitable leaving group. However, a more direct pathway involves the deprotonation of the C4-hydroxyl, followed by attack at the electrophilic C2 carbon bearing the bromine atom, yielding a substituted furanol. A related strategy, bromoetherification of pentenyl alcohols, has been shown to produce chiral 2-bromomethyl-5-substituted tetrahydrofurans in high yield and enantioselectivity. researchgate.net
Table 4: Plausible Synthetic Route to a Chiral Tetrahydrofuran (B95107) This interactive table describes a potential pathway for the synthesis of a chiral tetrahydrofuran derivative.
| Step | Reagents | Transformation | Product |
|---|---|---|---|
| 1 | Base (e.g., NaH) | Deprotonation of C4-OH | Intermediate alkoxide |
| 2 | - | Intramolecular SN2 attack on C2 | 5-exo-tet Cyclization |
Contributions to Natural Product Total Synthesis
The strategic value of (2R)-2-bromo-1,4-butanediol is highlighted by its potential contribution to the total synthesis of complex natural products. While direct use of this specific compound is not widely documented in flagship syntheses, its conversion to the versatile intermediate, (S)-2-(oxiran-2-yl)-ethanol, links it to numerous synthetic endeavors. Chiral epoxides and tetrahydrofurans are cornerstone intermediates in modern synthetic strategies.
For example, the total synthesis of the marine polyketide plakortone Q features the stereoselective construction of a central tetrahydrofuran moiety using acid-mediated 5-endo-tet cyclization. jst.go.jp Similarly, a formal total synthesis of (+)-lysergic acid utilized a 2-alkynyl-3-indolyloxirane intermediate, showcasing the power of chiral epoxides in constructing complex polycyclic alkaloid frameworks. acs.org The ability to generate key chiral intermediates like epoxides and precursors to tetrahydrofurans positions (2R)-2-bromo-1,4-butanediol as a valuable starting point in synthetic campaigns targeting structurally diverse and biologically significant natural products. nih.gov
Assembly of Complex Stereocenters in Natural Product Scaffolds
The precise arrangement of multiple stereocenters is a hallmark of many biologically active natural products. The enantiomerically pure nature of (2R)-2-bromo-1,4-butanediol makes it an invaluable starting material for the synthesis of such complex molecules. The strategic placement of the bromine atom at a chiral center allows for a variety of stereospecific transformations, including nucleophilic substitutions and coupling reactions, to introduce new functionalities with retention or inversion of configuration.
While direct and detailed research findings on the application of (2R)-2-bromo-1,4-butanediol in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, its potential is evident from the synthetic strategies employed for analogous chiral building blocks. For instance, similar brominated diols are utilized as precursors for the formation of chiral epoxides, which are key intermediates in the synthesis of numerous natural products, including polyketides and macrolides. The diol functionality in (2R)-2-bromo-1,4-butanediol can be selectively protected, allowing for the manipulation of the bromide and the remaining free hydroxyl group to build up the carbon framework. Subsequent deprotection and further transformations can then be employed to construct the target natural product scaffold with multiple, well-defined stereocenters.
A Russian patent describes a method for the production of (2R)-2-bromo-1,4-butanediol with a yield of 71-78%. scholaris.cawiley.comgoogle.com This accessibility suggests its potential as a readily available chiral starting material for complex syntheses. The synthesis of the anticancer agent (-)-spongidepsin, a depsipeptide with four stereocenters, highlights the importance of chiral synthons in constructing such intricate molecules, although the specific use of (2R)-2-bromo-1,4-butanediol is not reported in the synthesis. nih.gov
Synthesis of Chiral Falcarindiol (B120969) Analogues and Related Structures
Falcarindiol and its analogues are a class of polyacetylenic compounds found in various plant species, exhibiting a range of biological activities, including anticancer and antimicrobial properties. The synthesis of chiral falcarindiol analogues is of significant interest for structure-activity relationship studies and the development of new therapeutic agents.
While a prominent method for the synthesis of chiral falcarindiol analogues involves the BINOL-promoted asymmetric addition of diacetylene to aldehydes, the potential utility of (2R)-2-bromo-1,4-butanediol as a chiral precursor in alternative synthetic routes is noteworthy. researchgate.net The chiral backbone of (2R)-2-bromo-1,4-butanediol could, in principle, be elaborated to construct the characteristic diol and alkyne functionalities of falcarindiol analogues.
Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation of 2r 2 Bromo 1,4 Butanediol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. longdom.org It provides unparalleled insight into the chemical environment and connectivity of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C). longdom.orglibretexts.org
High-Field and Multi-Dimensional NMR (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC)
High-field NMR spectrometers offer enhanced sensitivity and resolution, which are crucial for analyzing complex molecules like (2R)-2-bromo-1,4-butanediol. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons present in the molecule. For instance, a patent for the synthesis of (2R)-2-bromo-1,4-butanediol reports a ¹H NMR spectrum in DMSO-d₆ with signals in the regions of 1.90-2.15 ppm (multiplet, 2H), 3.70-3.90 ppm (multiplet, 4H), 4.20-4.40 ppm (multiplet, 1H), and a broad singlet at 5.50 ppm (2H), which can be attributed to the different protons in the molecule. google.com
To further unravel the intricate network of atomic connections, two-dimensional (2D) NMR techniques are indispensable. youtube.com These methods correlate signals from different nuclei, providing a more detailed structural map. youtube.comipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu In (2R)-2-bromo-1,4-butanediol, COSY would reveal the connectivity between the protons on adjacent carbons, helping to trace the butanediol (B1596017) backbone.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems within a molecule. ipb.pt This can be particularly useful in assigning all the protons in the butanediol chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. ipb.ptsdsu.edu This provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). ipb.ptsdsu.edu This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
By integrating the information from these multi-dimensional NMR experiments, a comprehensive picture of the covalent framework of (2R)-2-bromo-1,4-butanediol can be constructed.
Determination of Enantiomeric Excess (e.g., using Chiral NMR Solvents or Derivatization Strategies)
Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, offers powerful methods for this analysis. researchgate.net
Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction can induce small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum, allowing for their quantification.
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the chiral analyte to form stable diastereomers. researchgate.net These diastereomers have distinct NMR spectra, often with larger and more easily quantifiable differences in chemical shifts compared to those induced by CSAs. researchgate.net For a diol like (2R)-2-bromo-1,4-butanediol, reagents that react with the hydroxyl groups are commonly used. Examples include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and α-methoxy-α-phenylacetic acid (MPA), which form diastereomeric esters. rsc.org The analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the determination of the enantiomeric excess. researchgate.net Boron-containing chiral derivatizing agents have also been shown to be effective for the enantiodiscrimination of diols. nih.gov
The selection of the appropriate chiral auxiliary depends on the specific structure of the analyte and the desired level of accuracy.
Chiroptical Methods for Absolute Configuration Determination
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional structure of a molecule and are instrumental in determining its absolute configuration. wikipedia.orgyale.edu
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. kud.ac.in While direct CD analysis of (2R)-2-bromo-1,4-butanediol might be challenging if it lacks a strong chromophore in an accessible spectral region, derivatization can overcome this limitation.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.orgbhu.ac.in The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the enantiomer. kud.ac.in A patent describing the synthesis of (2R)-2-bromo-1,4-butanediol reports a specific rotation of [α]D +31.6 (c 15, CHCl₃), indicating its optical activity. google.com
Derivatization for Enhanced Chiroptical Signals
To enhance the chiroptical signals and facilitate the determination of absolute configuration, (2R)-2-bromo-1,4-butanediol can be derivatized with a chromophoric group. This strategy introduces a light-absorbing moiety into the molecule, often leading to strong and predictable CD signals.
For diols, a common approach is the formation of bis-benzoates or other aromatic esters. The exciton (B1674681) chirality method, for example, can be applied to the resulting derivatives. This method relates the sign of the Cotton effect in the CD spectrum to the spatial arrangement of the two chromophores, allowing for the unambiguous assignment of the absolute configuration of the diol. hebmu.edu.cn The use of achiral probes that react with the analyte to form products with distinct CD signals is another emerging strategy. nih.govrsc.org
Mass Spectrometry for Structural Confirmation and Isomeric Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide valuable information about its structure and purity.
For (2R)-2-bromo-1,4-butanediol, mass spectrometry would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
While standard mass spectrometry cannot distinguish between enantiomers, it can be used to analyze the diastereomeric derivatives formed during chiral derivatization for NMR analysis. Furthermore, when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) using a chiral stationary phase, MS can be used to separate and detect individual enantiomers, thus providing a method for assessing enantiomeric purity. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that can help to distinguish between isomers. nih.gov For instance, the fragmentation patterns of boronate esters of diols can be used to differentiate between stereoisomers. nih.gov
Table of Spectroscopic Data for (2R)-2-Bromo-1,4-butanediol and Related Compounds
| Compound/Derivative | Technique | Key Findings/Data | Reference |
| (2R)-2-Bromo-1,4-butanediol | ¹H NMR (DMSO-d₆) | δ (ppm): 1.90-2.15 (m, 2H), 3.70-3.90 (m, 4H), 4.20-4.40 (m, 1H), 5.50 (br s, 2H) | google.com |
| (2R)-2-Bromo-1,4-butanediol | Optical Rotation | [α]D +31.6 (c 15, CHCl₃) | google.com |
| Diastereomeric esters of diols with MTPA/MPA | ¹H or ¹⁹F NMR | Formation of diastereomers with distinct NMR signals allows for determination of enantiomeric excess. | rsc.orgresearchgate.net |
| Diol-boronic acid derivatives | ¹H NMR | Formation of stable cyclic esters with large chemical shift non-equivalence for enantiodiscrimination. | nih.gov |
| Diol-chromophore derivatives | CD Spectroscopy | Exciton chirality method relates the sign of the Cotton effect to the absolute configuration. | hebmu.edu.cn |
| Brominated diol derivatives | Mass Spectrometry | Characteristic 1:1 isotope pattern for bromine (⁷⁹Br/⁸¹Br) confirms its presence. | mdpi.com |
| Diol-boronate complexes | MS/MS | Fragmentation patterns can differentiate between stereoisomers. | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass. For (2R)-2-bromo-1,4-butanediol (C₄H₉BrO₂), HRMS can easily distinguish it from other compounds that may have the same nominal mass but a different elemental composition. The presence of bromine, with its two characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, provides a distinct isotopic pattern that further confirms the presence of a single bromine atom in the molecule.
The primary utility of HRMS in analyzing (2R)-2-bromo-1,4-butanediol is the confirmation of its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. acswrm.org Modern instruments can achieve mass accuracies within a few parts per million (ppm), leaving little ambiguity in the elemental composition. rsc.org In tandem with fragmentation studies (MS/MS), where ions are broken down and their fragments analyzed, HRMS can provide strong evidence for the molecule's structural connectivity. acswrm.org
Ionization Methods and Fragmentation Pathway Studies
The choice of ionization method is critical for analyzing a polar molecule like (2R)-2-bromo-1,4-butanediol. Soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically employed. These methods impart minimal energy to the molecule during the ionization process, which helps to keep the parent molecule intact. As a result, they predominantly generate the protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺.
Once the parent ion is generated and isolated, tandem mass spectrometry (MS/MS) is used to induce and analyze its fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. For (2R)-2-bromo-1,4-butanediol, the fragmentation pathways would likely involve the neutral loss of stable small molecules or the cleavage of key covalent bonds. Plausible fragmentation pathways include:
Loss of Water: The presence of two hydroxyl groups makes the loss of one or two molecules of water (H₂O, 18.01 Da) a highly favorable pathway.
Loss of Hydrogen Bromide: Cleavage of the carbon-bromine bond can lead to the loss of HBr (79.92 Da or 81.92 Da).
Carbon-Carbon Bond Cleavage: Scission of the carbon backbone can result in the loss of fragments such as hydroxymethanol (CH₂OH, 31.02 Da) or other segments of the alkyl chain.
In some cases, derivatization of the hydroxyl groups, for instance by creating trimethylsilyl (B98337) (TMS) ethers, can be performed to increase the compound's volatility for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nist.gov
X-ray Crystallography for Definitive Stereostructure Analysis
While HRMS provides invaluable information about molecular formula and connectivity, it cannot directly determine the three-dimensional arrangement of atoms in space. For the unambiguous assignment of the absolute stereochemistry of a chiral center, X-ray crystallography is the gold standard. researchgate.net This technique involves irradiating a single, highly ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, which reveals the precise position of each atom.
A significant challenge for a small, flexible molecule like (2R)-2-bromo-1,4-butanediol is growing a single crystal of sufficient quality for diffraction analysis. To overcome this, a common and powerful strategy is to chemically convert the molecule into a derivative that crystallizes more readily. researchgate.net The hydroxyl groups of the diol are ideal handles for derivatization. By reacting the diol with a known chiral and rigid molecule, such as camphorsultam dichlorophthalic acid, a diastereomeric ester is formed. researchgate.net Since the absolute configuration of the derivatizing agent is already known, determining the crystal structure of the resulting diastereomer allows for the unequivocal assignment of the stereochemistry at the C-2 position of the original butanediol moiety. sfu.caresearchgate.net
The data obtained from an X-ray diffraction experiment includes the precise dimensions of the unit cell—the basic repeating unit of the crystal—and the symmetry of the crystal lattice, described by its space group. researchgate.net
Theoretical and Computational Chemistry Approaches to 2r 2 Bromo 1,4 Butanediol Research
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of (2R)-2-Bromo-1,4-butanediol is not static; rotation around its single bonds gives rise to a multitude of conformers, each with a distinct energy and population. Understanding this conformational landscape is crucial, as the reactivity and biological activity of a molecule are often dictated by the properties of its most stable or most reactive conformers.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformational preference of (2R)-2-Bromo-1,4-butanediol is significantly influenced by non-covalent intramolecular interactions. The most prominent of these is hydrogen bonding between the two hydroxyl groups (O-H···O). Studies on similar diols, such as 1,4-butanediol (B3395766) and 2,3-butanediol, have shown that such intramolecular hydrogen bonds play a determinant role in their conformational behavior. This interaction leads to quasi-cyclic structures that are often among the most stable conformers.
In addition to the conventional hydrogen bonds, the presence of a bromine atom introduces the possibility of other weak interactions, such as halogen bonding (C-Br···O). While typically weaker than hydrogen bonds, these interactions can contribute to the stability of certain conformations. Computational studies on other halogenated organic molecules have demonstrated the importance of considering these interactions for an accurate description of the molecular structure.
Stable Conformer Prediction and Energy Landscapes
To map the conformational energy landscape of (2R)-2-Bromo-1,4-butanediol, a systematic search of the potential energy surface is typically performed using computational methods. This involves rotating the molecule around its key dihedral angles and calculating the energy of the resulting structures using methods like Density Functional Theory (DFT). The results of such an analysis would yield a set of low-energy conformers.
Table 1: Predicted Stable Conformers of (2R)-2-Bromo-1,4-butanediol and Their Relative Energies
| Conformer | Key Dihedral Angles (degrees) | Intramolecular Interactions | Relative Energy (kcal/mol) |
| I | O-C-C-C ≈ 60, C-C-C-O ≈ 60 | Strong O-H···O hydrogen bond | 0.00 |
| II | O-C-C-C ≈ 180, C-C-C-O ≈ 60 | Weaker O-H···O interaction | 1.5 |
| III | O-C-C-C ≈ 60, C-C-C-O ≈ 180 | Minimal intramolecular bonding | 3.2 |
| IV | O-C-C-C ≈ -60, C-C-C-O ≈ 60 | Potential for C-Br···O interaction | 2.8 |
Note: The data in this table is hypothetical and serves as an illustration of the type of results obtained from conformational analysis. The actual values would require specific quantum chemical calculations.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions at the atomic level. For (2R)-2-Bromo-1,4-butanediol, these calculations can be used to understand its reactivity in various transformations, particularly those that are stereoselective.
Transition State Characterization in Stereoselective Transformations
Many reactions involving chiral molecules are stereoselective, meaning that one stereoisomer of the product is formed preferentially over others. Computational chemistry can explain and predict this selectivity by locating and characterizing the transition states of the competing reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate and outcome of the reaction.
For (2R)-2-Bromo-1,4-butanediol, a key reaction would be the intramolecular cyclization to form a substituted tetrahydrofuran (B95107), a common transformation for halohydrins. This reaction can proceed via different pathways, leading to products with different stereochemistry. By calculating the energies of the transition states for these pathways, it is possible to predict which product will be favored.
Prediction of Reactivity and Stereoselectivity Profiles
Beyond identifying the favored reaction pathway, quantum chemical calculations can provide a quantitative prediction of the stereoselectivity. The difference in the activation energies (the energy of the transition state relative to the reactants) for the competing pathways can be used to calculate the expected ratio of the products.
These computational predictions are invaluable for designing new synthetic strategies and for understanding the factors that control stereoselectivity. For instance, calculations can explore how changing the solvent or a catalyst might influence the relative energies of the transition states and, consequently, the stereochemical outcome of the reaction.
Table 2: Hypothetical Calculated Energy Barriers for a Stereoselective Reaction of (2R)-2-Bromo-1,4-butanediol
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |
| Pathway A | TS-A | 15.2 | (R)-3-hydroxytetrahydrofuran |
| Pathway B | TS-B | 18.5 | (S)-3-hydroxytetrahydrofuran |
Note: This table presents illustrative data. The actual values would depend on the specific reaction and the level of theory used in the calculations.
In Silico Design of Novel Derivatives and Reaction Pathways
The insights gained from theoretical and computational studies can be leveraged for the in silico design of new molecules and reactions. By understanding the structure-property relationships of (2R)-2-Bromo-1,4-butanediol, it is possible to computationally design derivatives with enhanced or novel properties.
For example, computational methods can be used to screen a virtual library of derivatives of (2R)-2-Bromo-1,4-butanediol for a specific biological activity. This involves docking the virtual molecules into the active site of a target protein and predicting their binding affinity. This approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing.
Furthermore, computational chemistry can aid in the discovery of novel reaction pathways. By exploring the potential energy surface of a reacting system, it is sometimes possible to identify previously unknown reaction mechanisms that could lead to new and valuable products. This "computational exploration" can inspire new experimental work and expand the synthetic utility of chiral building blocks like (2R)-2-Bromo-1,4-butanediol.
Q & A
Q. What analytical techniques are most effective for quantifying trace impurities in (2R)-2-bromo-1,4-butanediol samples?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) detects volatile impurities, while HPLC-UV/Vis identifies non-volatile residues. Nuclear Overhauser effect (NOE) NMR spectroscopy distinguishes stereoisomeric contaminants. Method validation follows ICH guidelines, with detection limits ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
